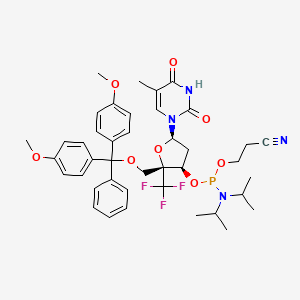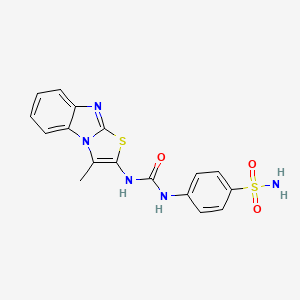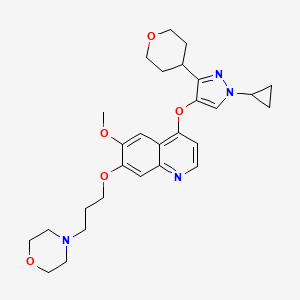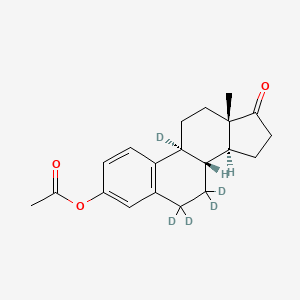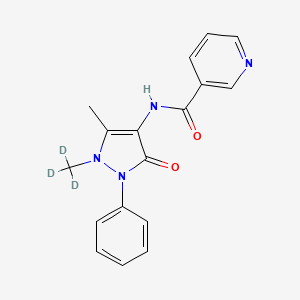
Nifenazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifenazone-d3 is a deuterated form of Nifenazone, a compound known for its analgesic properties. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C17H13D3N4O2, and it has a molecular weight of 311.35 g/mol .
Vorbereitungsmethoden
Nifenazone-d3 is synthesized through a Schotten-Baumann reaction, where ampyrone and the acid chloride of nicotinic acid are combined The reaction conditions typically involve the use of a base such as sodium hydroxide or pyridine to facilitate the formation of the amide bond
Analyse Chemischer Reaktionen
Nifenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Nifenazone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of Nifenazone-d3 involves its interaction with the 20S proteasome, a protein complex responsible for degrading damaged or misfolded proteins. By activating the proteasome, this compound enhances the degradation of these proteins, which can protect neuronal cells from toxicity induced by amyloid beta, a peptide associated with Alzheimer’s disease . The molecular targets and pathways involved include the chymotryptic-like peptidase activity of the proteasome and the mitochondrial pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
. Similar compounds include:
Aminopyrine: Another pyrazolone derivative used as an analgesic and anti-inflammatory agent.
Antipyrine: A pyrazolone compound with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Nifenazone-d3 is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques that require isotopic labeling.
Eigenschaften
Molekularformel |
C17H16N4O2 |
|---|---|
Molekulargewicht |
311.35 g/mol |
IUPAC-Name |
N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3 |
InChI-Schlüssel |
BRZANEXCSZCZCI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



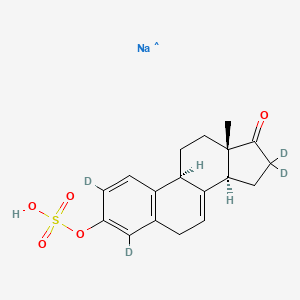



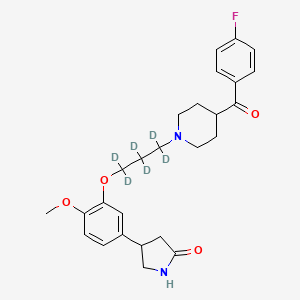

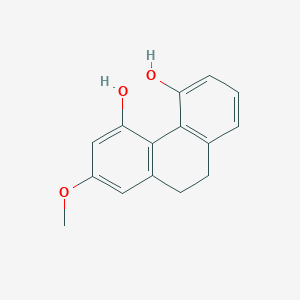
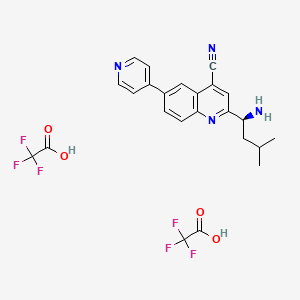
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
